![molecular formula C18H18N2O B2431312 (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-40-3](/img/structure/B2431312.png)
(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPDPH is a pyridazinone derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The unique structure of 4-methylbenzophenone makes it an interesting scaffold for designing novel drugs. Researchers have explored its potential in several therapeutic areas:
a. Antiviral Activity: Heterocycles based on the 1,2,3-triazole moiety, which includes 4-methylbenzophenone derivatives, have demonstrated anti-HIV, antitubercular, and antiviral activities . These compounds could be further optimized for antiviral drug development.
b. Anticancer Properties: Studies have identified 4-methylbenzophenone as a promising anticancer agent . Its unique structure may interfere with cancer cell growth pathways, making it a potential lead compound for further investigation.
c. Antioxidant Potential: The compound’s aromatic rings and ketone functionality suggest antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .
d. Anti-Inflammatory Applications: Given its structural resemblance to other anti-inflammatory agents, 4-methylbenzophenone could be investigated for its potential to modulate inflammatory pathways .
Propiedades
IUPAC Name |
(4-methylphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDXOTAWYART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

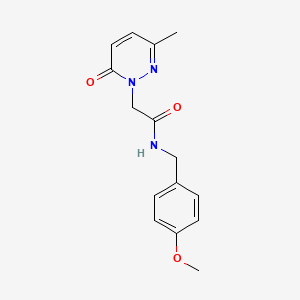
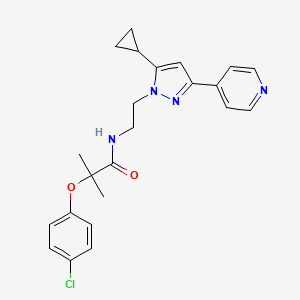
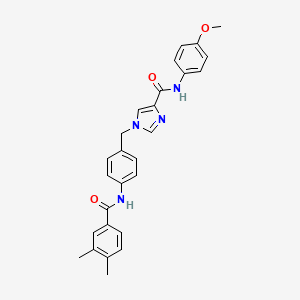
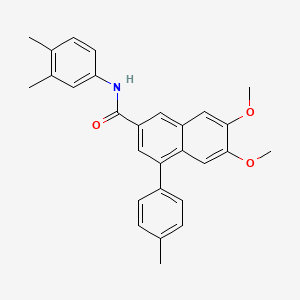
![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)
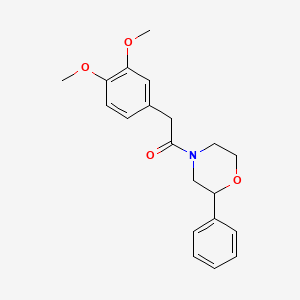
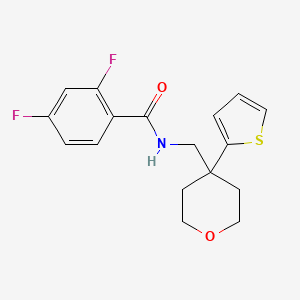
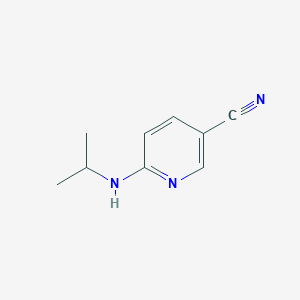
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
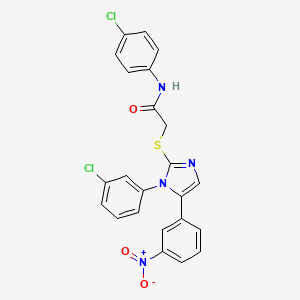
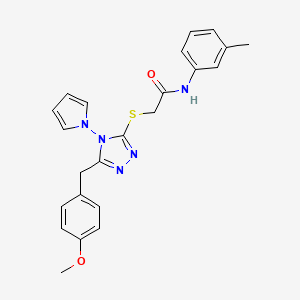
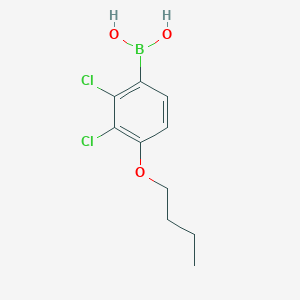
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)